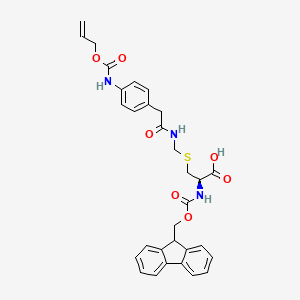
Fmoc-L-Cys(Aapam)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Cys(Aapam)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-cysteine, with an additional protecting group, Aapam, on the thiol group. This dual protection is crucial for the selective synthesis of peptides, allowing for precise control over the chemical reactions involved.
Mecanismo De Acción
Target of Action
Fmoc-L-Cys(Aapam)-OH is a derivative of the amino acid cysteine, which is involved in many biological processes, including the formation of disulfide bonds, a critical component of protein structure . The primary targets of this compound are proteins that require cysteine for their structure and function.
Mode of Action
The compound interacts with its targets through the process of solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This protection facilitates the synthesis of complex disulfide-rich peptides and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. Specifically, it plays a role in the convergent synthesis of proteins via native chemical ligation (NCL), a process that remains a challenge in the field . The compound’s interaction with these pathways results in the formation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to protein synthesis. By facilitating the synthesis of complex disulfide-rich peptides and proteins, the compound contributes to the structural and functional diversity of proteins in the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s ability to form organogels . Additionally, the presence of other chemicals, such as solvents used in peptide synthesis, can also impact the compound’s action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cys(Aapam)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for subsequent coupling reactions. The Aapam group is introduced to protect the thiol group of cysteine, preventing unwanted side reactions during peptide elongation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-L-Cys(Aapam)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Functionalized cysteine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-L-Cys(Aapam)-OH is widely used in the synthesis of complex peptides and proteins. Its dual protection allows for selective deprotection and functionalization, facilitating the synthesis of peptides with multiple disulfide bonds .
Biology: In biological research, this compound is used to study protein folding and stability. The ability to form and break disulfide bonds is crucial for understanding the structural dynamics of proteins .
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to form stable disulfide bonds makes it ideal for designing peptides with enhanced stability and bioactivity .
Industry: this compound is employed in the production of peptide-based materials, such as hydrogels and nanofibers, which have applications in drug delivery and tissue engineering .
Comparación Con Compuestos Similares
Fmoc-L-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group on the thiol group.
Fmoc-L-Cys(Acm)-OH: Contains an acetamidomethyl protecting group on the thiol group.
Fmoc-L-Cys(StBu)-OH: Features a tert-butylthio protecting group on the thiol group
Uniqueness: Fmoc-L-Cys(Aapam)-OH is unique due to the specific properties of the Aapam protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in the synthesis of peptides with complex disulfide bond patterns .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAPVNFMRNJLH-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)
![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2879626.png)
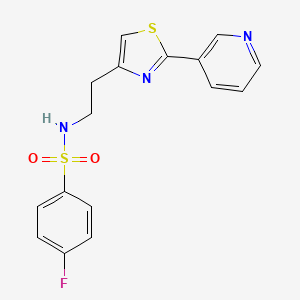
![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
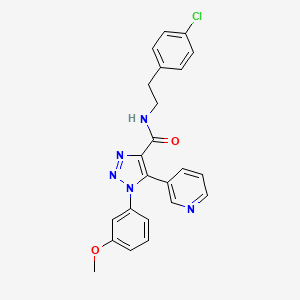
![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

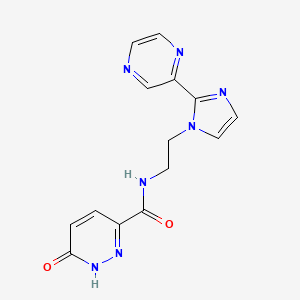
![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
![1-[5-butanoyl-6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)
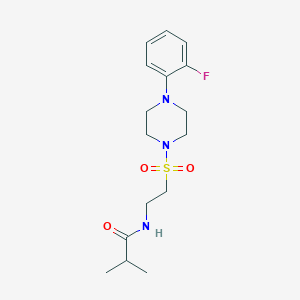
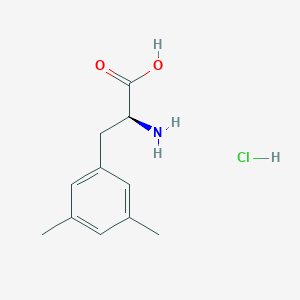
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)
